1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 1082528-60-6
Cat. No.: VC3037173
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082528-60-6 |
|---|---|
| Molecular Formula | C13H12N4O |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 1-(2,3-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C13H12N4O/c1-8-4-3-5-11(9(8)2)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) |
| Standard InChI Key | DCPWMBJRLAZHLI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3)C |
| Canonical SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3)C |
Introduction
1-(2,3-Dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with the molecular formula C13H12N4O and a molecular weight of 240.26 g/mol . It is identified by the CAS number 1082528-60-6 . This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities and potential applications in pharmaceutical research.
Synthesis and Preparation
While specific synthesis details for 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one are not widely documented, compounds within the pyrazolo[3,4-d]pyrimidine class are generally synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The synthesis of similar compounds often involves multi-step processes, including cyclization and substitution reactions.
Biological Activities and Potential Applications
Pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Although specific biological data for 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is limited, related compounds have shown promising results in drug research. For instance, pyrazole derivatives have been studied for their antioxidant and antimicrobial activities .
Research Findings and Future Directions
Given the lack of specific research findings on 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, future studies could focus on exploring its biological activities and potential applications in medicine. The compound's structural similarity to other biologically active pyrazolo[3,4-d]pyrimidines suggests it may exhibit interesting pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume